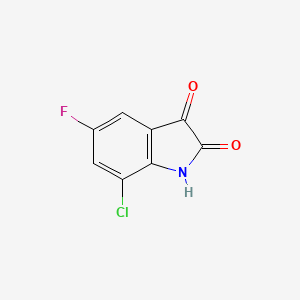

7-Chloro-5-fluoroindoline-2,3-dione

Vue d'ensemble

Description

7-Chloro-5-fluoroindoline-2,3-dione is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their unique chemical properties and biological activities. The incorporation of fluorine and chlorine atoms into the indoline-2,3-dione structure enhances its reactivity, selectivity, and biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 7-Chloro-5-fluoroindoline-2,3-dione involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst in ethanol. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the product in good to excellent yields (64-92%) within 9-15 minutes .

Industrial Production Methods

The industrial production of fluorinated indole derivatives, including this compound, often involves similar microwave-assisted synthesis methods due to their efficiency, high yields, and eco-friendly nature. The use of microwave irradiation significantly reduces reaction times and enhances product purity .

Analyse Des Réactions Chimiques

Types of Reactions

7-Chloro-5-fluoroindoline-2,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The presence of fluorine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically conducted under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with anilines can yield various fluorinated indole derivatives .

Applications De Recherche Scientifique

Anticancer Applications

One of the most significant applications of 7-Chloro-5-fluoroindoline-2,3-dione is in cancer research. Studies have demonstrated its potential as an anticancer agent through several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membranes and generating reactive oxygen species (ROS) . This mechanism is crucial for developing targeted cancer therapies that minimize damage to healthy cells.

- Targeting KRAS Mutations : Research indicates that derivatives of this compound may inhibit mutant KRAS proteins, which are frequently implicated in various cancers . By targeting these mutations, the compound could provide a novel approach to treating cancers that are otherwise resistant to standard therapies.

Case Study: Anticancer Efficacy

A study published in MDPI highlighted that fluorinated indole derivatives, including this compound, exhibited significant cytotoxicity against various tumor cell lines. The selectivity index indicated that these compounds were less toxic to healthy cells compared to traditional chemotherapeutics .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties, making it a candidate for agricultural and pharmaceutical applications:

- Bactericidal Activity : The compound has demonstrated moderate activity against several bacterial strains. Inhibition zones ranged from 4 to 9 mm depending on the specific pathogen tested . This suggests its potential use in developing new antibacterial agents.

- Antifungal Activity : It has shown effective antifungal properties against pathogens like Fusarium oxysporum, with an IC50 value as low as 0.60 µg/mL . This efficacy indicates its potential application in crop protection and treatment of fungal infections.

Case Study: Antimicrobial Testing

Research efforts assessed the antimicrobial efficacy of various fluorinated isatins related to this compound. Results indicated significant bactericidal effects against phytopathogens with low cytotoxicity towards human cell lines .

Other Biological Activities

Beyond its anticancer and antimicrobial applications, this compound has been investigated for additional biological activities:

- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, although more research is needed to establish its effectiveness .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through various signaling pathways, which could be beneficial in treating inflammatory diseases .

- Antioxidant Activity : It has been noted for its ability to reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to permeate the blood-brain barrier . This characteristic raises considerations for central nervous system effects and potential therapeutic applications in neurological disorders.

Mécanisme D'action

The mechanism of action of 7-Chloro-5-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and chlorine atoms enhances its binding affinity to various biological receptors, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

7-Chloro-5-fluoroindoline-2,3-dione is unique due to the specific combination of fluorine and chlorine atoms in its structure. This combination enhances its reactivity, selectivity, and biological activity compared to other similar compounds. The presence of both halogens provides a unique set of chemical properties that can be exploited in various scientific and industrial applications .

Activité Biologique

Overview

7-Chloro-5-fluoroindoline-2,3-dione is a fluorinated indole derivative that has garnered attention due to its unique chemical structure, which incorporates both chlorine and fluorine atoms. This combination enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Indole derivatives, including this compound, have been shown to exhibit a wide range of activities:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, inducing apoptosis through mitochondrial membrane dissipation and the generation of reactive oxygen species (ROS) .

- Antiviral and Antimicrobial Properties : It exhibits antiviral and antimicrobial activities, potentially by disrupting cellular processes in pathogens .

- Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses in biological systems .

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound. Below are key findings from various research efforts:

Cytotoxicity Studies

A comparative analysis of cytotoxicity against different cancer cell lines revealed that this compound has a higher selectivity index (SI) compared to conventional anticancer drugs like 5-fluorouracil (5-FU). The selectivity values indicate that this compound exhibits better selectivity for cancer cells over normal cells.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HeLa (cervical carcinoma) | X | SI = Y |

| 5-Fluorouracil | HeLa | 62.0 ± 4.9 | SI ≤ 1 |

Note: Specific IC50 values and selectivity indices are to be determined through experimental data.

Mechanistic Insights

The mechanism of action for the anticancer effects is linked to the induction of apoptosis. Studies show that treatment with the compound leads to a decrease in mitochondrial membrane potential, which is a critical step in the apoptotic pathway .

Case Studies

- Anticancer Activity : In one study, various fluorinated isatins were synthesized, including derivatives similar to this compound. These compounds exhibited moderate cytotoxicity against multiple cancer cell lines, with some derivatives showing up to twice the activity compared to 5-FU .

- Antimicrobial Effects : Another study explored the antimicrobial properties of halogenated indoles. The results indicated that the presence of chlorine and fluorine significantly enhanced the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Propriétés

IUPAC Name |

7-chloro-5-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNNFZRMOHSUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.